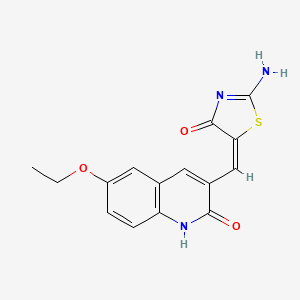
(E)-5-((6-ethoxy-2-hydroxyquinolin-3-yl)methylene)-2-iminothiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-5-((6-ethoxy-2-hydroxyquinolin-3-yl)methylene)-2-iminothiazolidin-4-one, also known as EHT 1864, is a small molecule inhibitor that has been widely used in scientific research. It has been found to have potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases.
Mechanism of Action
(E)-5-((6-ethoxy-2-hydroxyquinolin-3-yl)methylene)-2-iminothiazolidin-4-one 1864 selectively inhibits the activity of Rho GTPases by binding to their guanine nucleotide exchange factors (GEFs), which are responsible for the activation of Rho GTPases. By inhibiting the activity of Rho GTPases, this compound 1864 disrupts the cytoskeletal dynamics and cell signaling pathways mediated by these proteins, leading to a variety of cellular effects.
Biochemical and Physiological Effects:
This compound 1864 has been found to have various biochemical and physiological effects in different cell types and tissues. In cancer cells, this compound 1864 has been shown to inhibit cell migration, invasion, and proliferation, leading to the suppression of tumor growth and metastasis. In inflammatory cells, this compound 1864 has been found to reduce the production of pro-inflammatory cytokines and chemokines, leading to the suppression of inflammation. In cardiovascular cells, this compound 1864 has been shown to improve endothelial function and reduce oxidative stress, leading to the protection against cardiovascular diseases.
Advantages and Limitations for Lab Experiments
(E)-5-((6-ethoxy-2-hydroxyquinolin-3-yl)methylene)-2-iminothiazolidin-4-one 1864 has several advantages for lab experiments, including its high selectivity and potency, its ability to target a specific signaling pathway, and its potential therapeutic applications in various diseases. However, this compound 1864 also has some limitations, including its potential off-target effects, its limited solubility, and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the research on (E)-5-((6-ethoxy-2-hydroxyquinolin-3-yl)methylene)-2-iminothiazolidin-4-one 1864. One direction is to further investigate the molecular mechanism of action of this compound 1864 and its interaction with Rho GTPases and their GEFs. Another direction is to explore the potential therapeutic applications of this compound 1864 in various diseases, including cancer, inflammation, and cardiovascular diseases. Additionally, the development of more potent and selective inhibitors of Rho GTPases and their GEFs could lead to the discovery of new therapeutic targets and drugs.
Synthesis Methods
(E)-5-((6-ethoxy-2-hydroxyquinolin-3-yl)methylene)-2-iminothiazolidin-4-one 1864 is synthesized through a multistep process involving the reaction of 6-ethoxy-2-hydroxyquinoline-3-carbaldehyde with thiosemicarbazide, followed by the reaction with ethyl bromoacetate. The resulting compound is then reacted with hydrazine hydrate and triethylamine to yield the desired product.
Scientific Research Applications
(E)-5-((6-ethoxy-2-hydroxyquinolin-3-yl)methylene)-2-iminothiazolidin-4-one 1864 has been widely used in scientific research as a selective inhibitor of Rho GTPases, a family of small GTP-binding proteins that play a crucial role in cell signaling and cytoskeletal dynamics. Rho GTPases have been implicated in various cellular processes, including cell migration, proliferation, and differentiation, and their dysregulation has been associated with various diseases, including cancer, inflammation, and cardiovascular diseases.
properties
IUPAC Name |
(5E)-2-amino-5-[(6-ethoxy-2-oxo-1H-quinolin-3-yl)methylidene]-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S/c1-2-21-10-3-4-11-8(6-10)5-9(13(19)17-11)7-12-14(20)18-15(16)22-12/h3-7H,2H2,1H3,(H,17,19)(H2,16,18,20)/b12-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXVWFBIEFVVNSR-KPKJPENVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC(=O)C(=C2)C=C3C(=O)N=C(S3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC2=C(C=C1)NC(=O)C(=C2)/C=C/3\C(=O)N=C(S3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


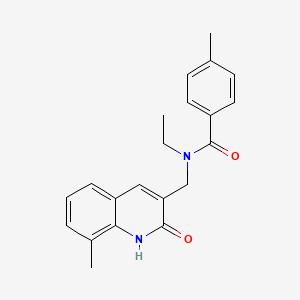
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7703654.png)
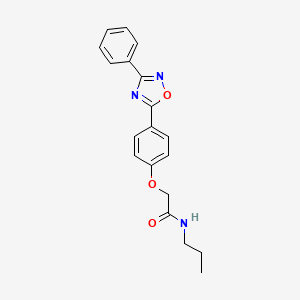

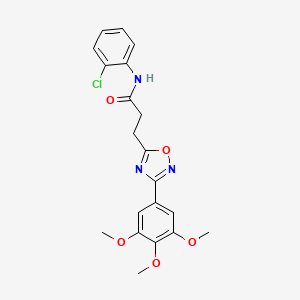
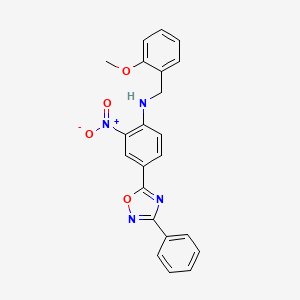

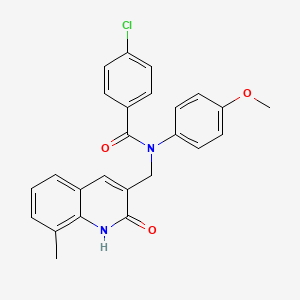
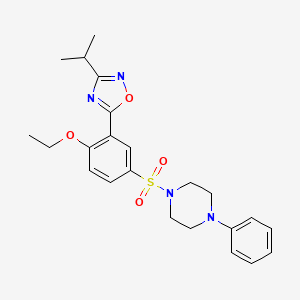
![ethyl 4-({N'-[(E)-(4-nitrophenyl)methylidene]hydrazinecarbonyl}formamido)benzoate](/img/structure/B7703710.png)

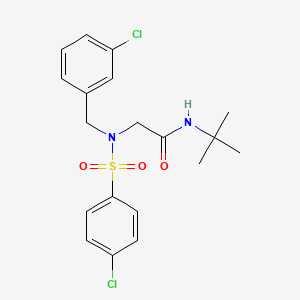
![4-methoxy-N-methyl-3-[(propan-2-yl)sulfamoyl]benzamide](/img/structure/B7703728.png)